1-Azacyclotridec-3-EN-2-one
Description
1-Azacyclotridec-3-EN-2-one is a 13-membered lactam (cyclic amide) featuring a nitrogen atom in the ring structure and an α,β-unsaturated ketone moiety. The unsaturated ketone group in its structure may enhance reactivity, enabling interactions with biological targets via Michael addition or hydrogen bonding .
Properties
CAS No. |
831227-09-9 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-azacyclotridec-3-en-2-one |
InChI |
InChI=1S/C12H21NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h8,10H,1-7,9,11H2,(H,13,14) |
InChI Key |
XLTQIHRRJGUXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=CC(=O)NCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Azacyclotridec-3-EN-2-one can be achieved through several methods. One common approach involves the cyclization of a linear precursor containing an amide and an alkene functional group. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-Azacyclotridec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming a saturated macrolactam. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-Azacyclotridec-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its stability and bioavailability make it a promising candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Azacyclotridec-3-EN-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond can participate in various chemical reactions, altering the compound’s activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 1-Azacyclotridec-3-EN-2-one and related compounds:
Key Observations :
- Ring Size and Flexibility: Larger rings (e.g., 13-membered) like this compound exhibit greater conformational flexibility compared to rigid smaller rings (e.g., 4-membered diazetidinones). This may influence binding specificity to biological targets .
- Heteroatom Impact: Replacing oxygen with nitrogen (as in this compound vs.
- Spiro vs. Monocyclic Systems: Spirocyclic derivatives (e.g., 1-Oxaspiro[4.11]hexadec-3-en-2-one) often show improved metabolic stability but require more complex synthetic routes .
Biological Activity
1-Azacyclotridec-3-EN-2-one, a cyclic amide with the molecular formula C₁₂H₂₁NO, has garnered attention for its potential biological activities. This compound is characterized by a nitrogen atom within a 13-membered ring and features a double bond that influences its reactivity and biological interactions. Its molecular weight is approximately 195.30 g/mol, making it a significant candidate in medicinal chemistry and organic synthesis.
Properties
| Property | Value |
|---|---|
| CAS No. | 831227-09-9 |
| Molecular Formula | C₁₂H₂₁NO |
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CCCCC=CC(=O)NCCCC1 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in treating infections. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
In vitro studies have suggested that this compound possesses anticancer properties . It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, investigations into its effects on human cancer cell lines have shown that it can inhibit cell proliferation and promote programmed cell death, potentially through mechanisms involving the modulation of apoptotic proteins.
The mechanism of action for this compound is believed to involve:
- Interaction with Enzymes: The nitrogen atom can form hydrogen bonds with various biological molecules, influencing enzyme activity.
- Receptor Binding: The compound may interact with specific receptors, altering cellular responses and signaling pathways.
- Chemical Reactivity: The presence of the double bond allows for participation in various chemical reactions, which can modify its biological activity.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.
Research on Anticancer Effects
Another research effort focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at micromolar concentrations. Further analysis showed an increase in markers associated with apoptosis, such as caspase activation and PARP cleavage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Azacyclotridecan-2-one | Lacks double bond | Different reactivity profile; less potent biological activity |
| 3-Aminoazacyclotridecan-2-one | Contains an amino group | Exhibits anti-inflammatory properties; potential therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
